molecular formula C20H22N2O3 B4577820 N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide

N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide

Cat. No. B4577820
M. Wt: 338.4 g/mol
InChI Key: DUXZVFSVRFSROM-UHFFFAOYSA-N
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Description

The chemical compound belongs to a broader class of compounds known for their diverse pharmacological activities. Benzamide derivatives, for instance, have been extensively studied for their binding affinities, molecular interactions, and potential as therapeutic agents in various domains (Xu et al., 2005; Huang et al., 2020).

Synthesis Analysis

Synthesis techniques often involve catalyzed annulation processes, leveraging metal catalysts like Rh(III) to facilitate the efficient formation of complex molecular structures from simpler N-methoxybenzamide precursors. These methods highlight the importance of catalyst selection and reaction conditions in achieving high yield and selectivity for the desired products (Tan et al., 2014; Xu et al., 2018).

Molecular Structure Analysis

The molecular structure of benzamide derivatives and related compounds is critical in determining their chemical and pharmacological properties. Studies employing crystallography and density functional theory (DFT) calculations reveal the influence of intermolecular interactions on molecular geometry, emphasizing the role of crystal packing, dimerization, and functional group orientation (Karabulut et al., 2014; Galal et al., 2018).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, demonstrating diverse reactivity patterns that can be harnessed for the synthesis of pharmacologically active molecules. Their reactivity is often explored in the context of catalyzed reactions, including C-H activation and annulation processes, which are pivotal for constructing complex, bioactive structures (Li et al., 2012; Xiong et al., 2018).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. These properties are crucial for determining the compound's suitability for pharmaceutical applications, influencing its formulation and delivery (Prabukanthan et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamentally linked to the compound's molecular framework. Research in this area focuses on elucidating the mechanisms through which these compounds interact with their targets, offering insights into their potential therapeutic uses (Mohammed et al., 1997; Desai et al., 2013).

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Research has demonstrated the antimicrobial potential of derivatives structurally related to N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide. For instance, the synthesis and antimicrobial screening of 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring have shown significant inhibitory action against strains of bacteria and fungi, suggesting a valuable therapeutic intervention for microbial diseases (Desai et al., 2013). Additionally, the benzamide derivative 3-Methoxybenzamide has been noted for its inhibitory effects on cell division in Bacillus subtilis, leading to filamentation and lysis of cells, highlighting its antibacterial potential (Ohashi et al., 1999).

Applications in Chemical Synthesis

The Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides represents a mild, practical, and high-yielding process in chemical synthesis. This technique has leveraged the N-O bond as an internal oxidant, showcasing the versatility of related compounds in creating valuable chemical products (Rakshit et al., 2011).

Anticancer Research

Further explorations into the structural analogs of N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide have indicated potential anticancer applications. For example, novel N-acylhydrazone (NAH) derivatives designed from the structure of trichostatin A have shown potent inhibition of histone deacetylase (HDAC) 6/8, which could serve as a target for molecular therapies in cancer (Rodrigues et al., 2016).

properties

IUPAC Name

N-[3-(2,3-dihydro-1H-inden-5-ylamino)-3-oxopropyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-25-18-7-3-6-16(13-18)20(24)21-11-10-19(23)22-17-9-8-14-4-2-5-15(14)12-17/h3,6-9,12-13H,2,4-5,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZVFSVRFSROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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